molecular formula C12H16N2O B15263128 3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile

3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile

Cat. No.: B15263128
M. Wt: 204.27 g/mol
InChI Key: PKLHPERJDOITMK-UHFFFAOYSA-N
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Description

3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile is a benzonitrile derivative featuring a 3-substituted aminomethyl group linked to a 2-ethoxyethyl chain. The benzonitrile core (C₆H₅CN) is a versatile scaffold in medicinal and materials chemistry due to its electron-withdrawing nitrile group, which enhances stability and influences intermolecular interactions .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-[(2-ethoxyethylamino)methyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-2-15-7-6-14-10-12-5-3-4-11(8-12)9-13/h3-5,8,14H,2,6-7,10H2,1H3

InChI Key

PKLHPERJDOITMK-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2-ethoxyethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

[ \text{3-BrC}_6\text{H}_4\text{CN} + \text{H}_2\text{NCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 \rightarrow \text{this compound} + \text{KBr} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The ethoxyethylamino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Oxidation: Oxidized forms of the ethoxyethylamino group.

    Reduction: Amines derived from the reduction of the nitrile group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structurally related benzonitrile derivatives and their distinguishing features:

Compound Name (CAS/ID) Molecular Formula Molecular Weight Substituent Characteristics Key Findings/Applications References
3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile C₁₂H₁₅N₂O 203.29 Ethoxyethylamino group (flexible, polar chain) Hypothesized use in CNS therapeutics*
3-((2,5-Dimethylhexan-2-yl)amino)benzonitrile (1l) C₁₄H₂₁N₂ 217.33 Branched alkylamino group (hydrophobic, bulky) Synthesized via Pd-catalyzed coupling
4-({[3-(1-Pyrrolidinylmethyl)benzyl]amino}methyl)benzonitrile (AC0107) C₂₀H₂₂N₃ 304.41 Cyclic amine (pyrrolidine) attached via benzyl linker Amyloid-beta oligomer inhibitor
3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile C₁₂H₁₆N₂O₂ 220.27 Dimethylaminoethoxy and methoxy groups (polar, electron-donating) Potential CNS drug candidate
3-(2-(Methylamino)ethoxy)benzonitrile C₁₀H₁₂N₂O 176.22 Methylaminoethoxy group (compact, hydrophilic) Pharmaceutical intermediate
3-{[(E)-(4-Ethoxyphenyl)methylidene]amino}benzonitrile C₁₆H₁₄N₂O 250.30 Schiff base (4-ethoxyphenyl conjugation) Photoactive/responsive material*

*Inferred from structural analogs.

Substituent Effects on Physicochemical Properties

  • Hydrophobicity vs. Solubility: The ethoxyethyl chain in the target compound balances hydrophobicity (ethyl) and hydrophilicity (ether oxygen), likely enhancing water solubility compared to bulky analogs like 3-((2,5-dimethylhexan-2-yl)amino)benzonitrile . However, it may be less soluble than derivatives with polar groups (e.g., dimethylaminoethoxy in ). Schiff base analogs (e.g., ) exhibit lower hydrolytic stability due to imine bond sensitivity, whereas secondary amines (target compound) are more stable under physiological conditions.
  • Electronic Effects :

    • The ethoxy group’s electron-donating nature may reduce the nitrile’s electrophilicity compared to electron-withdrawing substituents (e.g., chloro or trifluoromethyl groups in ).

Crystallographic and Spectroscopic Insights

  • Crystal Packing: The Schiff base analog in crystallizes in a monoclinic system (P2₁/c) with intermolecular hydrogen bonds involving the nitrile and hydroxyl groups. Similar interactions may govern the target compound’s solid-state behavior.

Biological Activity

3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

  • Chemical Formula : C_{13}H_{17}N_{2}O
  • Molecular Weight : 219.29 g/mol

This compound features a benzonitrile backbone with an ethoxyethyl amino group that may influence its biological interactions.

1. Antibacterial and Antifungal Activity

Research indicates that derivatives of benzonitrile, including similar compounds, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain benzimidazole derivatives demonstrate moderate to good activity against various bacterial strains such as E. coli and S. aureus . While specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.

CompoundActivity TypeTested OrganismsResults
52eAntibacterialE. coli, S. aureusExcellent activity
52kAntifungalVarious fungal strainsModerate to good activity

2. Anticancer Activity

The anticancer potential of related compounds has been evaluated in various studies. For instance, certain thiazole derivatives have shown promising results against cancer cell lines, suggesting that modifications to the benzonitrile structure could yield similar outcomes for this compound.

In a notable study, compounds with similar functional groups demonstrated significant inhibition of cancer cell growth in vitro:

CompoundCell Line TestedIC50 (μM)Activity Level
Compound AMDA-MB-231 (breast cancer)3.3High
Compound BHEK293T34.71Moderate

The biological activity of benzonitrile derivatives often involves interaction with specific cellular targets, including enzymes and receptors involved in cell proliferation and survival pathways. For example, some compounds have been reported to inhibit kinase pathways critical for tumor growth . Further investigation into the mechanism of action for this compound is warranted to elucidate its specific interactions.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Study on Anticancer Activity : A series of substituted benzonitriles were synthesized and tested against various cancer cell lines, revealing that specific substitutions enhance cytotoxicity while reducing toxicity to normal cells .
  • Antimicrobial Testing : In another study, a range of nitriles was assessed for their antibacterial properties against resistant strains, showing that modifications can lead to improved efficacy against pathogens .

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